ML 086 (CID-1674999)
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Overview
Description
ML086 is a chemical compound that has been studied for its various applications in scientific research. It is known for its role as an experimental probe, particularly in the field of protein selectivity . The compound is utilized in various biochemical assays and has shown potential in different areas of research.
Preparation Methods
The preparation of ML086 involves several synthetic routes and reaction conditions. One common method includes the formation of metal-carbon bonds through reactions with organic halides, metal displacement, metathesis, and hydrometallation . These reactions are typically carried out under controlled conditions to ensure the purity and yield of the compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, optimized for efficiency and cost-effectiveness.
Chemical Reactions Analysis
ML086 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, alkyl halides, and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
ML086 has a wide range of scientific research applications, including:
Biology: The compound is utilized in biological research to investigate cellular processes and molecular interactions.
Industry: The compound is used in industrial processes that require precise biochemical interactions and reactions.
Mechanism of Action
The mechanism of action of ML086 involves its interaction with specific molecular targets, particularly proteins. The compound binds to these targets, influencing their activity and function. This interaction can affect various cellular pathways and processes, leading to the observed biochemical effects .
Comparison with Similar Compounds
ML086 can be compared with other similar compounds based on its structure and function. Some similar compounds include:
PD016043: Another experimental probe with protein-selective properties.
Insulin glargine: Although primarily used for diabetes management, it shares some biochemical interaction mechanisms.
ML086 is unique in its specific protein selectivity and the range of applications it offers in scientific research. Its ability to interact with specific molecular targets makes it a valuable tool in various fields of study.
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-17(2)15(19)11-6-5-7-12(10-11)18-16(20)13-8-3-4-9-14(13)21-18/h3-10H,1-2H3 |
InChI Key |
TUPPZGFKINLCEX-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3S2 |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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